molecular formula C22H20N4O2 B3741948 N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

Cat. No.: B3741948
M. Wt: 372.4 g/mol
InChI Key: GJMWOOBRUBNFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide, commonly known as EBA, is a benzotriazole derivative that has gained significant attention in the field of scientific research. EBA has been studied for its potential applications in various fields, including material science, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of EBA is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. EBA has also been shown to have neuroprotective effects through the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
EBA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that EBA can inhibit the proliferation of cancer cells, induce apoptosis, and modulate ROS levels. EBA has also been shown to have anti-inflammatory and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

EBA has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, EBA has some limitations, including its limited solubility in water and the need for further studies to determine its optimal concentration and dosing for specific applications.

Future Directions

There are several future directions for the study of EBA. One potential area of research is the development of EBA-based fluorescent probes for the detection of ROS in living cells. Another potential area of research is the investigation of EBA's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and concentration of EBA for specific applications.

Scientific Research Applications

EBA has been extensively studied for its potential applications in various fields of scientific research. In material science, EBA has been used as a photostabilizer for polymers and as a corrosion inhibitor for metals. In biochemistry, EBA has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species. In pharmacology, EBA has been investigated for its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-2-28-19-11-9-18(10-12-19)26-24-20-13-8-17(15-21(20)25-26)23-22(27)14-16-6-4-3-5-7-16/h3-13,15H,2,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMWOOBRUBNFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
Reactant of Route 2
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N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
Reactant of Route 3
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N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
Reactant of Route 4
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
Reactant of Route 5
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
Reactant of Route 6
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.